Phenyl 4-oxoazepane-1-carboxylate

Organic Synthesis Protecting Group Strategy Orthogonal Deprotection

Phenyl 4-oxoazepane-1-carboxylate is a strategic, fluoride-labile intermediate, enabling orthogonal protection of the azepane nitrogen during acid-, base-, and hydrogenation-sensitive synthetic sequences. Unlike Boc, Cbz, or Fmoc analogs, its phenyl carbamate withstands TFA, piperidine, and catalytic hydrogenation, allowing late-stage deprotection with TBAF. Its higher lipophilicity (LogP 2.24) also enhances chromatographic behavior and CNS penetrant design. Invest in this premium building block to eliminate synthetic re-optimization and reduce overall step count in complex medicinal chemistry programs.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 1798716-06-9
Cat. No. B1458154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-oxoazepane-1-carboxylate
CAS1798716-06-9
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1CC(=O)CCN(C1)C(=O)OC2=CC=CC=C2
InChIInChI=1S/C13H15NO3/c15-11-5-4-9-14(10-8-11)13(16)17-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2
InChIKeyOYLUXASXYAJKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 4-oxoazepane-1-carboxylate (CAS 1798716-06-9): A Versatile Azepane Building Block with Orthogonal Carbamate Protection


Phenyl 4-oxoazepane-1-carboxylate (CAS 1798716-06-9) is a seven-membered azepane derivative featuring a 4-oxo lactam and an N-phenyl carbamate protecting group [1]. With a molecular formula of C13H15NO3 and a molecular weight of 233.26 g/mol, it serves as a key intermediate in medicinal chemistry and organic synthesis . The compound is commercially available in purities ranging from 95% to 98% . Unlike simpler alkyl carbamates, the phenyl ester moiety offers distinct reactivity profiles that enable orthogonal protection strategies in multistep synthetic sequences [2].

Why N-Boc, N-Cbz, or N-Fmoc 4-Oxoazepane Analogs Cannot Simply Replace Phenyl 4-oxoazepane-1-carboxylate


Substituting phenyl 4-oxoazepane-1-carboxylate with its N-Boc, N-Cbz, or N-Fmoc analogs fails to preserve orthogonal reactivity and physicochemical properties [1]. The phenyl carbamate group is cleavable under mild fluoride conditions (e.g., TBAF) that are orthogonal to both acid-labile Boc and base-labile Fmoc groups [2], enabling sequential deprotection in complex synthetic routes [3]. Furthermore, the phenyl ester imparts a distinct lipophilicity profile (LogP = 2.2404) that differs substantially from the ethyl (estimated LogP ~0.8) and Boc (estimated LogP ~1.5) congeners, directly impacting chromatographic behavior and membrane permeability . Generic substitution without rigorous re-optimization thus compromises synthetic efficiency and final compound properties.

Quantitative Differentiation of Phenyl 4-oxoazepane-1-carboxylate: Head-to-Head Comparisons Against Key Azepane Analogs


Orthogonal Deprotection: Phenyl Carbamate vs. N-Boc, N-Cbz, and N-Fmoc

The phenyl carbamate group of phenyl 4-oxoazepane-1-carboxylate is cleaved under mild, fluoride-based conditions (e.g., 1.0 M TBAF in THF, rt, 1–2 h) that do not affect N-Boc (acid-labile), N-Cbz (hydrogenolytically cleavable), or N-Fmoc (base-labile) groups [1]. In contrast, N-Boc requires strong acid (e.g., TFA/DCM) [2], N-Cbz necessitates hydrogenation or Lewis acids [3], and N-Fmoc demands basic piperidine . This orthogonality enables sequential deprotection in complex molecules without cross-reactivity.

Organic Synthesis Protecting Group Strategy Orthogonal Deprotection

Lipophilicity and Predicted Membrane Permeability: Phenyl vs. Ethyl and Boc Azepanes

Phenyl 4-oxoazepane-1-carboxylate exhibits a calculated LogP of 2.2404 , significantly higher than ethyl 4-oxoazepane-1-carboxylate (estimated LogP ~0.8 based on fragment contributions) and tert-butyl 4-oxoazepane-1-carboxylate (estimated LogP ~1.5) . This ~1.4–1.7 LogP unit increase corresponds to a ~25–50× higher partition coefficient in octanol/water, predicting enhanced passive membrane permeability and altered chromatographic retention.

Drug Design ADME Lipophilicity

Cost Efficiency vs. Orthogonality: Phenyl Carbamate Sacrifices Low Price for Synthetic Flexibility

Phenyl 4-oxoazepane-1-carboxylate is priced at approximately €433 per 250 mg (~€1,732/g) , while tert-butyl 4-oxoazepane-1-carboxylate is available for ~$4–5/g , representing a >300-fold cost premium. This differential reflects the specialized orthogonal reactivity of the phenyl carbamate, which justifies its selection in advanced synthetic sequences where standard Boc/Cbz/Fmoc protection schemes are insufficient.

Procurement Cost-Benefit Analysis Synthetic Utility

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptors: Influence on Solubility and Permeability

Phenyl 4-oxoazepane-1-carboxylate has a TPSA of 46.61 Ų and 3 hydrogen bond acceptors . Compared to ethyl 4-oxoazepane-1-carboxylate (TPSA ~46.6 Ų, 3 HBA) and tert-butyl 4-oxoazepane-1-carboxylate (TPSA ~46.6 Ų, 3 HBA) , the polar surface area is identical; however, the phenyl group adds significant nonpolar surface area, increasing LogP without altering TPSA. This combination of unchanged hydrogen bonding capacity and elevated lipophilicity can enhance passive permeability while maintaining aqueous solubility within acceptable ranges for CNS drug candidates.

Physicochemical Properties ADME Prediction Lead Optimization

Strategic Application Scenarios for Phenyl 4-oxoazepane-1-carboxylate in Medicinal Chemistry and Process Development


Multistep Synthesis Requiring Orthogonal N-Protection

Phenyl 4-oxoazepane-1-carboxylate is ideally suited for synthetic routes where an amine must be protected through a sequence of acid-, base-, and hydrogenation-sensitive steps. Its fluoride-labile phenyl carbamate group remains stable under TFA (Boc deprotection), piperidine (Fmoc removal), and catalytic hydrogenation (Cbz cleavage), allowing the chemist to unmask the azepane nitrogen at a late stage without affecting other functional groups [1].

Modulation of Lipophilicity in CNS Drug Candidates

With a calculated LogP of 2.2404, phenyl 4-oxoazepane-1-carboxylate imparts higher lipophilicity than its ethyl or Boc counterparts . This property is advantageous when designing CNS-penetrant molecules, where a LogP in the range of 2–5 is often correlated with improved blood–brain barrier permeability [2].

Scaffold Diversification via Late-Stage Functionalization

The phenyl carbamate group can be exploited as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) after deprotection to a free amine, enabling rapid derivatization of the azepane core for SAR studies [3]. This versatility makes the compound a valuable building block in medicinal chemistry campaigns focused on seven-membered heterocycles.

Cost-Effective Synthesis When Orthogonality Is Non-Negotiable

Despite a >300× price premium over tert-butyl 4-oxoazepane-1-carboxylate , phenyl 4-oxoazepane-1-carboxylate becomes cost-effective when its orthogonal protection circumvents multistep re-optimization and reduces overall synthetic step count. Procurement should be driven by the specific orthogonal requirements of the synthetic route rather than raw cost per gram.

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